2-(propan-2-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one
Description
Properties
IUPAC Name |
2-propan-2-yl-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)12-10(13)5-8-6-14-4-3-9(8)11-12/h5,7H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCYRDICLGOEJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=C2COCCC2=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propan-2-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with 1,4-dicarbonyl compounds under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrano-pyridazinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties :
Research indicates that 2-(propan-2-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one exhibits potential antimicrobial and anticancer activities. Studies have shown that derivatives of this compound can inhibit specific enzymes or receptors involved in disease processes. For instance, some derivatives have been noted to inhibit calcium ion influx crucial for platelet aggregation.
Drug Development :
The compound serves as a versatile scaffold for the design of new pharmacological agents. Its structural flexibility allows for modifications that can enhance therapeutic efficacy and reduce toxicity. The exploration of its derivatives has led to promising candidates for drug development targeting various diseases .
Synthetic Chemistry
Building Block for Complex Molecules :
In synthetic chemistry, this compound acts as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and reduction—enables chemists to create diverse derivatives with tailored properties.
Synthetic Methodologies :
Recent studies have reported efficient synthetic routes for producing polyfunctionalized derivatives of pyrano-pyridazinones. These methodologies include selective arylation and seleno-mediated cyclization techniques that have expanded the library of available compounds for biological testing .
Case Studies
Mechanism of Action
The mechanism of action of 2-(propan-2-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, some derivatives of this compound have been shown to inhibit calcium ion influx, which is crucial for platelet aggregation .
Comparison with Similar Compounds
Structural Analogues
Structurally related compounds differ in substituents, ring fusion positions, or heteroatom arrangements. Key analogues include:
Pyrano[4,3-b]pyridin-7-ones
- Example: 5H,7H,8H-pyrano[4,3-b]pyridin-7-one (PP1a) Substituent: No substituent at the 8-position. Synthesis: Synthesized via acid-catalyzed cyclization (PTSA·H₂O in toluene), yielding a brown solid with 20% efficiency . Key Difference: The [4,3-b] fusion shifts the pyridinone ring position compared to the [4,3-c] system, altering electronic distribution and steric accessibility .
Alkyl-Substituted Pyrano[4,3-b]pyridin-7-ones
- Example: 8-(Propan-2-yl)-5H,7H,8H-pyrano[4,3-b]pyridin-7-one (PP1d) Substituent: Propan-2-yl group at the 8-position. Synthesis: Yielded 66% as a yellow oil using the same protocol as PP1a .
Pyrido[4,3-c]pyridazin-3-one Derivatives
- Example : 2-(Cyclopropylmethyl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one
Pyrimidinone Analogues
- Example: 2-Methyl-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one (CAS 1566-42-3) Structure: Pyrano[4,3-d]pyrimidinone core with a methyl group. Comparison: The pyrimidinone system (two adjacent nitrogen atoms) differs electronically from pyridazinone (two non-adjacent nitrogens), altering hydrogen-bonding capabilities and reactivity .
Key Observations :
- Substituent bulk correlates with yield in pyrano[4,3-b]pyridinones; dimethyl groups (PP1c) achieve near-quantitative yields, likely due to stabilization of intermediates .
Biological Activity
2-(Propan-2-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one is a heterocyclic compound that has garnered attention due to its potential pharmacological properties. The compound features a unique pyrano-pyridazinone core structure that may contribute to its biological activities. This article reviews the existing literature on its biological activity, including antimicrobial, anticancer, and enzyme inhibitory effects.
Chemical Structure and Synthesis
The compound's IUPAC name is 2-propan-2-yl-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-one. It can be synthesized through various methods involving the cyclization of hydrazine derivatives with 1,4-dicarbonyl compounds under acidic or basic conditions. This synthesis process is crucial for producing derivatives with diverse functionalities that could enhance biological activity .
Antimicrobial Activity
Research indicates that derivatives of pyrano[2,3-c]pyridazine exhibit significant antimicrobial properties. For instance, compounds synthesized from similar structures were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Notably, certain derivatives showed strong antibacterial activity comparable to standard antibiotics like chloramphenicol and nystatin .
Table 1: Antimicrobial Activity of Pyrano-Pyridazine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3a | Staphylococcus aureus | 25 µg/mL |
| 3c | Escherichia coli | 30 µg/mL |
| Reference | Chloramphenicol | 20 µg/mL |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Studies have shown that certain pyrano-pyridazine derivatives can inhibit the growth of cancer cells more effectively than standard treatments such as cisplatin. For example, specific derivatives demonstrated cytotoxicity against lung cancer cell lines (SK-LU-1) and prostate cancer cells (PC-3) with IC50 values significantly lower than those of conventional drugs .
Table 2: Anticancer Activity of Pyrano-Pyridazine Derivatives
| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|---|
| 4a | SK-LU-1 | 15 | Cisplatin | 25 |
| 4b | PC-3 | 12 | Topotecan | 20 |
Enzyme Inhibition
The compound has shown promising results in inhibiting key enzymes involved in various diseases. For instance, certain derivatives were evaluated for their ability to inhibit β-secretase and DPP-IV enzymes, which are important targets in diabetes management. The results indicated that some fractions exhibited significant inhibitory effects with IC50 values demonstrating dose-dependent activity .
Table 3: Enzyme Inhibition Activities
| Compound | Enzyme Target | IC50 (µg/mL) |
|---|---|---|
| Fraction A | β-secretase | 40 |
| Fraction B | DPP-IV | 35 |
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of pyrano-pyridazine derivatives revealed that compounds with specific substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could lead to better therapeutic agents .
- Anticancer Potential : In vitro studies on lung and prostate cancer cells demonstrated that selected pyrano-pyridazine derivatives not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner. This suggests a mechanism worth exploring for future cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
